Fmoc-L-3-Methylphenylalanine is a valuable building block for the construction of peptides containing the 3-methylphenylalanine (3-Mph) amino acid residue. Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group used in solid-phase peptide synthesis (SPPS) . During SPPS, amino acids are attached one by one to a solid support, with their reactive amine groups temporarily protected by removable groups like Fmoc. Fmoc-L-3-Methylphenylalanine incorporates the 3-Mph residue into the peptide chain while the Fmoc group safeguards the amine functionality for subsequent coupling reactions with other amino acids. Once the peptide sequence is complete, the Fmoc groups are selectively cleaved, allowing the final deprotection and release of the synthesized peptide .
The 3-methyl group on the phenyl ring of Fmoc-L-3-Methylphenylalanine introduces steric hindrance and potentially altered hydrophobicity compared to L-phenylalanine. This can be exploited to modulate the conformation, activity, and stability of peptides containing this amino acid []. For instance, Fmoc-L-3-Methylphenylalanine has been used to synthesize peptide inhibitors of enzymes with improved potency and selectivity [].
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid, also known as 2-((9H-fluoren-9-ylmethoxy)carbonylamino)-3-(3-methylphenyl)propanoic acid, is an amino acid derivative characterized by its complex structure featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable for its potential applications in peptide synthesis and as a building block in pharmaceutical research. The molecular formula is with a molecular weight of 417.45 g/mol. It is often utilized in the synthesis of peptides due to the stability and versatility provided by the Fmoc group.
While specific biological activity data for this compound may not be extensively documented, derivatives of amino acids like this one are often studied for their roles in biological systems. Compounds containing the Fmoc group are typically used in drug development and research due to their ability to mimic natural amino acids and their potential interactions with biological targets.
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid generally involves several key steps:
This compound finds applications primarily in:
Similar compounds include various derivatives of amino acids that contain the fluorenylmethoxycarbonyl protecting group or similar structural features. Here are some comparable compounds:
Compound Name | CAS Number | Similarity |
---|---|---|
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid | 198560-68-8 | 0.99 |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid | 917099-04-8 | 0.99 |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | 2761471 | 0.98 |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid | 352351-63-4 | 0.97 |
The uniqueness of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid lies in its specific substitution pattern on the aromatic ring and its unique combination of functional groups that facilitate its role as a versatile building block in peptide synthesis while maintaining stability during